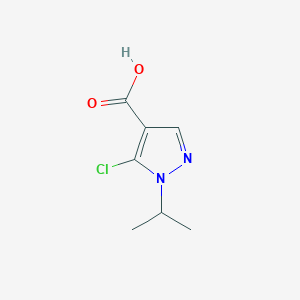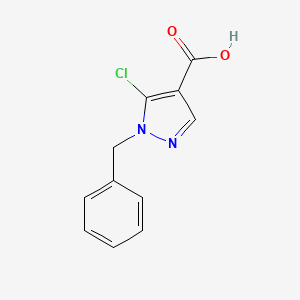![molecular formula C6H7N7 B1380480 Pyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 19148-44-8](/img/structure/B1380480.png)
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine
描述
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine: is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings
作用机制
Target of Action
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is a compound that has been shown to have a wide range of biological activities . It is structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . The compound’s primary targets include enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and microbial defense.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in, leading to various downstream effects.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of dihydrofolate reductase disrupts the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . Similarly, the inhibition of RAF kinase and P38 protein kinase disrupts signal transduction pathways involved in cell proliferation and inflammation .
Pharmacokinetics
It is known that the compound’s degree of lipophilicity allows it to diffuse easily into cells This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are varied due to its wide range of targets. These effects include antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . The compound’s inhibition of key enzymes disrupts the normal functioning of cells, leading to these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of traces of water in the reaction mixture can affect the synthesis of the compound . Additionally, the compound’s lipophilicity suggests that it may be affected by the lipid composition of the cellular environment
生化分析
Biochemical Properties
Pyrimido[4,5-d]pyrimidine-2,4,7-triamine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These interactions are essential for regulating cellular processes such as signal transduction, DNA synthesis, and cell proliferation. The compound’s ability to inhibit these enzymes suggests its potential as a therapeutic agent for conditions like cancer, inflammation, and cardiovascular diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to exhibit antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive activities . These effects are mediated through its interactions with specific cellular targets, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibitory action on enzymes like phosphodiesterase and dihydrofolate reductase disrupts critical biochemical pathways, resulting in altered cellular functions . Additionally, its interaction with RAF kinase and P38 protein kinase affects signal transduction pathways, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in inhibiting dihydrofolate reductase, for example, affects the folate metabolism pathway, which is crucial for DNA synthesis and repair . Additionally, the compound’s interactions with other metabolic enzymes can influence metabolic flux and metabolite levels, further impacting cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biological effects . This localization is crucial for its interactions with specific biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions:
Multicomponent Condensation Reaction: One common method involves the multicomponent condensation of formaldehyde with uracil analogs and amines.
Cycloaddition Reactions: Another approach includes cycloaddition reactions, which can be facilitated by catalysts such as acetic acid or p-toluenesulfonic acid.
One-Pot Reactions: Pyrimido[4,5-d]pyrimidine derivatives can also be synthesized using one-pot reactions under solvent-free and microwave irradiation conditions.
Industrial Production Methods: Industrial production often employs scalable methods such as the multicomponent condensation reaction due to its efficiency and high yield. The use of microwave irradiation in one-pot reactions is also gaining popularity for its environmentally friendly and time-saving attributes .
化学反应分析
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where common reagents include halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing original ones.
科学研究应用
Chemistry: Pyrimido[4,5-d]pyrimidine-2,4,7-triamine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes such as cAMP-phosphodiesterase, which is involved in various cellular processes .
Medicine: The compound exhibits a range of pharmacological activities, including anticancer, antioxidant, and antihypertensive properties. It is being investigated for its potential use in treating diseases such as cancer, diabetes, and hypertension .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its application in the synthesis of polymers and other advanced materials is of particular interest .
相似化合物的比较
Pyrimido[5,4-d]pyrimidine: Another isomeric form with similar biological activities but different structural arrangement.
Uniqueness: this compound stands out due to its specific inhibitory effects on cAMP-phosphodiesterase and its ability to enhance prostacyclin biosynthesis. These unique properties make it a valuable compound in both research and therapeutic contexts .
属性
IUPAC Name |
pyrimido[4,5-d]pyrimidine-2,4,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-3-2-1-10-5(8)12-4(2)13-6(9)11-3/h1H,(H6,7,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZBXMKNNZTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


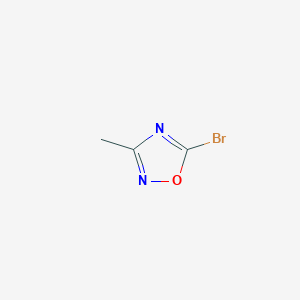
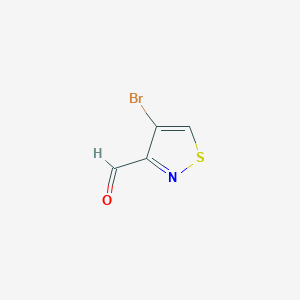
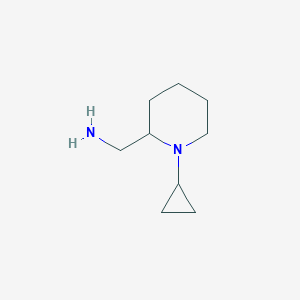
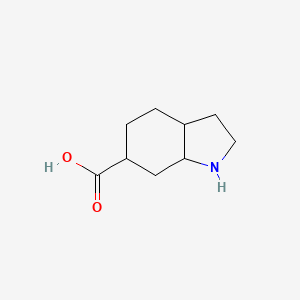
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
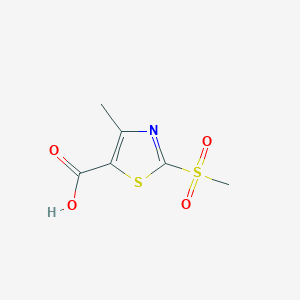
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)




